Guanoxyfen
Overview
Description
Scientific Research Applications
Synthesis and Antinociceptive Evaluation of Bioisosteres and Hybrids of Naproxen, Ibuprofen and Paracetamol :
- This study focuses on the design, synthesis, and characterization of potential anti-nociceptive and anti-inflammatory activities of new series of bioisosteres and hybrids from known non-steroidal anti-inflammatory drugs (NSAIDs). Compounds named GUF-1, GUF-2, GUF-3, GUF-4, GUF-5, and GUF-6 were synthesized and evaluated using the formalin test in rats. Significant antinociceptive effects were demonstrated, suggesting these compounds resemble and improve the known effects of traditional NSAIDs like paracetamol, naproxen, and ibuprofen (González-Trujano et al., 2018).
Effect of Guaifenesin on Cough Reflex Sensitivity :
- This study evaluates the effect of guaifenesin, a common treatment for cough, on cough reflex sensitivity. It was a randomized, double-blind, placebo-controlled trial that showed guaifenesin inhibits cough reflex sensitivity in subjects with upper respiratory tract infection (URI) but not in healthy volunteers. This study provides insights into the therapeutic mechanism of guaifenesin in cough treatment (Dicpinigaitis & Gayle, 2003).
Ursolic Acid Isolated from Guava Leaves Inhibits Inflammatory Mediators and Reactive Oxygen Species in LPS-Stimulated Macrophages :
- This research identified ursolic acid as a major anti-inflammatory compound in guava leaves. The study demonstrated its effectiveness in inhibiting nitric oxide production and other inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential for anti-inflammatory applications (Kim et al., 2015).
Desktop 3D Printing of Controlled Release Pharmaceutical Bilayer Tablets :
- This study explored the use of 3D printing for the production of pharmaceutical tablets, specifically focusing on controlled release formulations. It demonstrates the application of this technology in creating viable tablets that match the release profiles of standard commercial tablets, using guaifenesin as a model drug (Khaled et al., 2014).
A Comprehensive In Silico Exploration of Pharmacological Properties, Bioactivities, Molecular Docking, and Anticancer Potential of Vieloplain F from Xylopia vielana Targeting B-Raf Kinase :
- This study used in silico methods to analyze the pharmacological properties and anticancer potential of vieloplain F, a compound from Xylopia vielana, against B-Raf kinase, a target for melanoma. The findings suggest the potential of vieloplain F as an anti-melanoma agent and anticancer drug (Hassan et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-(3-phenoxypropyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIBTMGAIXZRBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156579 | |
Record name | Guanoxyfen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13050-83-4 | |
Record name | Guanoxyfen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanoxyfen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANOXYFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03HN50ZAF0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.